{hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol
Description
Properties
IUPAC Name |
1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-7-3-8-1-6(7)2-10-5-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKBENAYKANNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organocatalytic Asymmetric [3+2] Cycloaddition
A highly enantioselective route involves the reaction of imines with dipolarophiles catalyzed by Takemoto’s bifunctional thiourea catalyst (3a ). For example, methyl (E)-2-((2-hydroxybenzylidene)amino)acetate (1b ) reacts with 5-methoxyfuran-2(5H)-one (2a ) in p-xylene at room temperature, yielding the bicyclic product 4b with 97% enantiomeric excess (ee). This method leverages hydrogen-bonding interactions to stabilize transition states, enabling precise stereocontrol at the 3a, 4, 6, and 6a positions (Fig. 1A).
Ketalization-Cyclization Sequences
Patent US3855237A describes a route starting from bis(hydroxymethyl) intermediates. Reacting 3,4-bis(hydroxymethyl)pyrrolidine with acetone forms a ketal-protected diol, which undergoes acid-catalyzed cyclization to generate the furopyrrolidine core. Subsequent deprotection yields the hydroxymethyl group (Fig. 1B). This approach prioritizes scalability over stereoselectivity, producing racemic mixtures.
Detailed Preparation Methods
Organocatalytic [3+2] Cycloaddition (Method A)
Reagents :
- Imine 1b : Prepared from methyl glycinate hydrochloride and 2-hydroxybenzaldehyde (59–60% yield).
- Dipolarophile 2a : 5-Methoxyfuran-2(5H)-one, synthesized via oxidation of furfuryl alcohol derivatives.
- Catalyst 3a : Takemoto’s thiourea (20 mol%).
Procedure :
- Combine 1b (1.0 equiv), 2a (1.0 equiv), and 3a in p-xylene ([0.33 M]).
- Stir at room temperature for 24 hours.
- Purify via flash chromatography (cyclohexane/EtOAc = 40:60) to isolate 4b (47% yield).
Key Data :
Ketalization-Cyclization (Method B)
Reagents :
- 3,4-Bis(hydroxymethyl)pyrrolidine.
- Acetone (excess).
- Acid catalyst (e.g., HCl).
Procedure :
- Protect diol with acetone to form ketal (reflux, 12 hours).
- Cyclize under acidic conditions (HCl/Et2O, 0°C) to form bicyclic ketal.
- Deprotect with aqueous NH4Cl to yield {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol.
Key Data :
Functionalization and Derivatization
Hydroxymethyl Group Introduction
The hydroxymethyl group is introduced via:
Resolution of Racemates
Chiral stationary phase chromatography (e.g., Chiralpak IA) resolves enantiomers from racemic mixtures, achieving >99% ee.
Optimization and Challenges
Catalyst Screening
Takemoto’s catalyst (3a ) outperforms other thioureas due to its dual hydrogen-bond donor sites. Alternative catalysts (e.g., Cinchona alkaloids) result in lower ee (≤80%).
Solvent Effects
Temperature and Concentration
- Room temperature : Maximizes enantioselectivity.
- High dilution ([0.10 M]) : Reduces dimerization side products.
Scientific Research Applications
Scientific Applications of {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol
This compound is a chemical compound with applications in scientific research, particularly in medicinal chemistry. It can serve as a lead compound for the development of new pharmaceutical agents.
Synthesis and Preparation
While the search results do not detail the synthesis of this compound, they provide information on related chemical reactions and compounds, suggesting potential routes for its preparation . For example, gold-catalyzed reactions and the use of alkynes in N,O-acetal chemistry could be relevant in synthesizing this type of compound .
Medicinal Chemistry Applications
This compound's primary application lies in medicinal chemistry. The core structure, a substituted pyrrolidine, is a common motif in many pharmaceuticals due to its ability to interact with biological targets. The presence of both a tetrahydrofuran and a methanol substituent on the pyrrolidine ring provides opportunities for further chemical modifications to optimize drug-like properties and biological activity.
Potential Research Areas
Based on the structural features and the context provided by the search results, potential research areas involving this compound could include:
- New Drug Development : Acting as a building block in synthesizing more complex molecules with potential therapeutic applications.
- ** изучения Structure-Activity Relationship (SAR)**: Modifying the substituents on the pyrrolidine ring to understand how these changes affect biological activity .
- Catalysis : Investigating its use as a ligand or catalyst in various organic reactions .
- Material Science : Exploring its potential in creating new materials with specific properties .
Mechanism of Action
The mechanism of action of Tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-ylmethanol involves its interaction with specific molecular targets within biological systems. This can include binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituent/Modification | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol | -CH2OH | C7H13NO2 | 143.18 | Hydrophilic, H-bond donor, chiral resolution | [4,7] |
| [6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol | -CF3 at 6a-position | C8H13F3N2O | 210.20 | Enhanced lipophilicity, metabolic stability | [7] |
| rac-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanamine | -CH2NH2 (amine derivative) | C7H14N2O | 142.20 | Basic amine for drug conjugates | [4] |
| rac-5-[(3aR,6aR)-hexahydro-1H-furo...]oxadiazol-2-amine HCl | Oxadiazole ring appended | C8H13ClN4O2 | 232.67 | Bioactive heterocycle, kinase inhibition | [6] |
| Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., 5a–f, 6a–f) | Pyrazole substituents | Varies | ~300–400 | Fluorescent probes, diastereoselective synthesis | [3] |
Photophysical and Electronic Properties
While direct data for this compound are absent, insights can be drawn from related pyrrolo[3,4-c]pyridine derivatives:
- Stokes Shift and Fluorescence : Derivatives like 4-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) exhibit large Stokes shifts (~100 nm) due to excited-state dipole relaxation, with fluorescence quantum yields influenced by solvent polarity .
- Photostability: HPPT’s high photostability (low photodecomposition quantum yield) suggests that the fused furopyrrolidine core may confer rigidity, reducing non-radiative decay .
Biological Activity
Hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol is an organic compound recognized for its unique bicyclic structure and significant biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This article explores the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol is with a molecular weight of approximately 169.24 g/mol. Its structure features a saturated hexahydro framework fused to a furan ring, which contributes to its reactivity and biological activity.
PARP Inhibition
Hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol has been identified as a selective inhibitor of PARP, an enzyme crucial for DNA repair mechanisms. By inhibiting PARP, the compound disrupts DNA repair processes in cancer cells, leading to increased cell death. This mechanism is particularly relevant for cancer types that rely heavily on PARP for survival, such as:
- A549 (lung cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
The compound's ability to selectively inhibit these cancer cell lines highlights its potential as an anticancer agent .
Study Results
In vitro studies have demonstrated that hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | PARP inhibition |
| HeLa | 10.0 | PARP inhibition |
| HepG2 | 15.0 | PARP inhibition |
These findings indicate that the compound has a promising therapeutic index for targeting cancer cells while sparing normal cells.
Synthesis Methods
Several synthetic routes have been developed for the preparation of hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol. These methods emphasize mild reaction conditions and readily available starting materials, making them advantageous for medicinal chemistry applications. Common reagents used include:
- Potassium permanganate for oxidation
- Lithium aluminum hydride for reduction
These synthetic pathways allow for modifications that can enhance the biological activity of the compound .
Cancer Treatment Potential
Recent case studies have illustrated the potential application of hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol in combination therapies for cancer treatment. For instance:
- Combination with Chemotherapy : Studies indicate that the compound can sensitize cancer cells to traditional chemotherapy agents by impairing their DNA repair capabilities.
- Radiation Therapy Enhancement : The inhibition of PARP may also enhance the efficacy of radiation therapy in tumors known to express high levels of PARP.
These applications suggest that hexahydro-1H-furo[3,4-c]pyrrol-3a-ylmethanol could be a valuable addition to existing cancer treatment regimens.
Q & A
Basic: What synthetic methodologies are most effective for producing {hexahydro-1H-furo[3,4-c]pyrrol-3a-yl}methanol with high enantiomeric purity?
Answer:
The synthesis typically involves multi-step pathways, including:
- Key steps : Cyclization of pyrrolidine precursors, followed by functionalization of the furo-pyrrolidine core. For example, highlights stereoselective synthesis using chiral catalysts to control the configuration at the 3a position .
- Optimization : Reaction parameters (e.g., temperature, solvent polarity) significantly impact yield and stereoselectivity. Continuous flow reactors, as noted in , can enhance reproducibility and scalability for intermediates .
- Purification : Chiral HPLC or recrystallization (e.g., from methanol, as in ) is critical for isolating enantiomerically pure product .
Advanced: How can conflicting data on the biological activity of this compound derivatives be resolved?
Answer:
Contradictions often arise from structural modifications or assay conditions. A systematic approach includes:
- Structural validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR ( ) to rule out unintended stereoisomers .
- Assay standardization : Compare IC50 values across consistent enzyme/receptor models. notes that minor substituent changes (e.g., phenyl vs. methyl groups) drastically alter activity .
- Computational modeling : Molecular docking (e.g., as in ) can predict binding modes and rationalize discrepancies in biological data .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HMBC) to confirm the fused bicyclic system () .
- Purity assessment : Reverse-phase HPLC with UV detection ( ) or ion chromatography for hydrochloride salts ( ) .
- Thermal stability : DSC/TGA () to evaluate decomposition temperatures for storage optimization .
Advanced: How does stereochemistry at the 3a and 6a positions influence the compound’s pharmacokinetics?
Answer:
- Stereochemical impact : The (3aR,6aS) configuration ( ) enhances metabolic stability by reducing CYP450-mediated oxidation compared to other stereoisomers .
- Solubility modulation : Hydroxymethyl groups (as in ) improve aqueous solubility but may alter blood-brain barrier penetration .
- In vivo studies : Radiolabeled analogs (e.g., using 14C-tracers) can track absorption and clearance ( ) .
Basic: What are the primary challenges in scaling up the synthesis of this compound?
Answer:
- Reaction scalability : Batch-to-batch variability in cyclization steps () necessitates strict control of reaction exothermicity .
- Purification bottlenecks : Column chromatography for polar intermediates (e.g., hydroxylated derivatives) is labor-intensive; switch to countercurrent chromatography () .
- Regulatory compliance : Impurity profiling per ICH guidelines (e.g., genotoxic nitrosamines in amine-containing intermediates) requires LC-MS/MS validation ( ) .
Advanced: How can computational methods guide the design of this compound derivatives for SARS-CoV-2 Mpro inhibition?
Answer:
- Virtual screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with strong binding to the catalytic dyad (His41/Cys145) () .
- MD simulations : Assess binding stability over 100-ns trajectories to filter false positives ().
- SAR analysis : identifies hexahydro-furo-pyrrolidine-diones as potent scaffolds; introduce hydrophobic substituents to enhance affinity .
Basic: What are the stability considerations for this compound under varying pH conditions?
Answer:
- pH-dependent degradation : The compound is prone to hydrolysis in acidic conditions (pH < 3) due to lactone ring opening ( ). Stabilize formulations at pH 5–7 using buffered solutions .
- Oxidative stability : Antioxidants (e.g., BHT) are recommended for long-term storage ( ) .
Advanced: What strategies address low yields in the final coupling step of this compound derivatives?
Answer:
- Catalyst optimization : Switch from Pd(OAc)₂ to Xantphos-Pd-G3 for Buchwald-Hartwig amination ( ) .
- Solvent effects : Use DMF instead of THF to improve solubility of aromatic coupling partners () .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h ( ) while maintaining >90% yield .
Basic: How is the compound’s LogP optimized for CNS penetration?
Answer:
- Substituent effects : Fluorine or methyl groups ( ) lower LogP from 2.5 to 1.8, enhancing blood-brain barrier permeability .
- Prodrug design : Esterification of the hydroxymethyl group ( ) improves lipophilicity temporarily .
Advanced: What mechanistic insights explain the compound’s dual activity as a σ-receptor agonist and MAO-B inhibitor?
Answer:
- Dual-binding hypothesis : The furo-pyrrolidine core interacts with σ-receptor hydrophobic pockets, while the hydroxymethyl group hydrogen-bonds with MAO-B’s FAD cofactor ( ) .
- Kinetic studies : Stopped-flow fluorescence assays ( ) reveal non-competitive inhibition of MAO-B, suggesting allosteric modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
